molecular formula C17H16N4S B13430375 N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine

N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine

Cat. No.: B13430375
M. Wt: 308.4 g/mol
InChI Key: HNUWBMCYWQHNIN-UHFFFAOYSA-N
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Description

N-butyl-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine involves multiple steps, typically starting with the formation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. Common reagents used in these reactions include o-phenylenediamines and o-cyanobenzaldehydes . The reaction conditions often involve the use of catalysts such as Au(I)/Ag(I) and solvents like THF .

Industrial Production Methods

Industrial production methods for this compound are likely to involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions where heteroatoms are present.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting their activity and affecting the overall pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatetracyclics and related heterocyclic compounds, such as:

Uniqueness

N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine is unique due to its specific substitution pattern and the presence of a sulfur atom within the tetracyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine

InChI

InChI=1S/C17H16N4S/c1-2-3-8-18-16-15-14(19-10-20-16)12-9-11-6-4-5-7-13(11)21-17(12)22-15/h4-7,9-10H,2-3,8H2,1H3,(H,18,19,20)

InChI Key

HNUWBMCYWQHNIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=NC2=C1SC3=NC4=CC=CC=C4C=C23

Origin of Product

United States

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